(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine
Description
(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a sulfonamide derivative characterized by a 2-furylmethylamine group linked to a substituted phenylsulfonyl moiety. The phenyl ring features a 2-methoxy, 4-methyl, and 5-(methylethyl) substitution pattern, which confers distinct electronic and steric properties. Sulfonamides are widely studied for their pharmacological and agrochemical applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11(2)14-9-16(15(20-4)8-12(14)3)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQSGRKSQWGROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves the reaction of 2-furylmethylamine with 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Phenyl Ring Substituents | Amine Group | Molecular Weight (g/mol) | Key Differences | Potential Implications |
|---|---|---|---|---|---|
| Target Compound | 2-methoxy, 4-methyl, 5-(methylethyl) | 2-Furylmethyl | ~325 (estimated) | Reference standard | Moderate lipophilicity; furan may enhance π-π interactions in binding |
| 2-Ethoxy analog () | 2-ethoxy, 4-methyl, 5-(methylethyl) | 2-Furylmethyl | ~339 (estimated) | Ethoxy vs. methoxy | Increased lipophilicity; altered electronic effects due to stronger electron-donating group |
| Cyclopentyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine () | 4-ethoxy, 2-methyl, 5-(methylethyl) | Cyclopentyl | 325.47 | Cyclopentyl vs. furylmethyl | Higher steric bulk; reduced solubility but enhanced membrane permeability |
| N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline () | Nitroaniline core with piperazinyl-sulfonyl | 4-Isopropylbenzyl | 469.54 (estimated) | Piperazinyl-sulfonyl vs. phenylsulfonyl | Increased polarity; potential for hydrogen bonding via piperazine |
| Sch225336 () | Bis-sulfone with methoxyphenyl groups | Methanesulfonamide | ~600 (estimated) | Bis-sulfone vs. mono-sulfonamide | Enhanced receptor selectivity (e.g., CB2) but lower metabolic stability |
Biological Activity
(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in drug discovery and development. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of 2-furylmethylamine with 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonyl chloride, typically in the presence of a base such as triethylamine. This synthetic route is crucial for obtaining the desired purity and yield necessary for biological testing.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown effectiveness against various bacterial strains, including MRSA, E. coli, and K. pneumoniae.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7g | MRSA | 0.25 µg/mL |
| 7a | E. coli | 0.5 µg/mL |
| 7i | K. pneumoniae | 0.75 µg/mL |
These results indicate that modifications in the sulfonamide structure can enhance antibacterial activity, suggesting a promising avenue for developing new antibiotics.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes. Studies indicate that certain derivatives show selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| 7g | 0.10 | 132 |
| 7a | 0.15 | 120 |
These findings highlight the potential of these compounds as safer alternatives to existing NSAIDs.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors:
- Enzyme Binding : The compound may bind to the active sites of enzymes like COX, thereby modulating their activity.
- Receptor Interaction : It may also interact with various cellular receptors involved in inflammatory pathways.
Case Studies
- Antimicrobial Study : A study published in Pharmaceutical Biology evaluated several sulfonamide derivatives against resistant bacterial strains. The most potent compound exhibited significant bactericidal activity at low concentrations, indicating its potential as a lead compound for further development .
- Anti-inflammatory Evaluation : Another study focused on the synthesis of indole derivatives combined with sulfonamide moieties showed promising results in COX inhibition assays, demonstrating that structural modifications can enhance selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
